molecular formula C8H7ClN4 B2962924 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline CAS No. 869942-81-4

3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline

Cat. No.: B2962924
CAS No.: 869942-81-4
M. Wt: 194.62
InChI Key: YOFRRPZMAXQKGJ-UHFFFAOYSA-N
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Description

3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is a chemical compound with the molecular formula C8H7ClN4 and a molecular weight of 194.62 g/mol . This compound is characterized by the presence of a chloro group and a triazole ring attached to an aniline moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline typically involves the reaction of 3-chloroaniline with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a coupling agent to facilitate the reaction between the chloroaniline and the triazole ring . Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways . This compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

3-chloro-2-(1H-1,2,4-triazol-1-yl)aniline is unique due to its specific structure, which combines a chloro group with a triazole ring and an aniline moiety. Similar compounds include:

These compounds share some chemical properties but differ in their specific biological activities and applications.

Properties

IUPAC Name

3-chloro-2-(1,2,4-triazol-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4/c9-6-2-1-3-7(10)8(6)13-5-11-4-12-13/h1-5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOFRRPZMAXQKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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